molecular formula C6H12ClN5 B1404027 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride CAS No. 1423029-41-7

2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

Cat. No. B1404027
CAS RN: 1423029-41-7
M. Wt: 189.65 g/mol
InChI Key: CYUBOONRIHEHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1423029-41-7 . It has a molecular weight of 189.65 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2H-tetraazol-5-yl)piperidine hydrochloride . The InChI code is 1S/C6H11N5.ClH/c1-2-4-7-5(3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Cardiovascular Research

Tetrazole derivatives are known to mimic the action of angiotensin II receptor antagonists . This compound could be studied for its effects on blood pressure regulation and potential benefits in treating hypertension and other cardiovascular diseases.

Anticancer Research

The tetrazole ring is a common motif in molecules with anticancer properties. As such, 2-(2H-Tetrazol-5-yl)piperidine hydrochloride could be investigated for its cytotoxic effects on cancer cells and its mechanism of action in disrupting tumor growth .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.ClH/c1-2-4-7-5(3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUBOONRIHEHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Reactant of Route 2
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Reactant of Route 3
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Reactant of Route 4
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Reactant of Route 5
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
Reactant of Route 6
2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride

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